molecular formula C10H16N2O3S B15088256 Biotin-d2-1

Biotin-d2-1

Cat. No.: B15088256
M. Wt: 246.33 g/mol
InChI Key: YBJHBAHKTGYVGT-OXQHWPBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-d2-1 involves the incorporation of deuterium into the biotin molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated water (D2O) can be used in the reaction medium to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process may include multiple steps of purification and quality control to ensure the final product’s purity and consistency. The use of advanced techniques such as liquid chromatography and mass spectrometry is common in the production process to monitor the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Biotin-d2-1 undergoes various chemical reactions similar to those of biotin. These include:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include biotin sulfoxide, biotin sulfone, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Biotin-d2-1 has a wide range of applications in scientific research:

Mechanism of Action

Biotin-d2-1 functions as a coenzyme for carboxylases, enzymes that catalyze the transfer of carboxyl groups in metabolic reactions. It is essential for processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study the dynamics and kinetics of biotin-dependent reactions more precisely .

Comparison with Similar Compounds

Biotin-d2-1 is unique due to the presence of deuterium atoms, which distinguish it from other biotin analogs. Similar compounds include:

This compound’s uniqueness lies in its ability to provide insights into the metabolic and biochemical pathways involving biotin through the use of deuterium labeling, which offers advantages in tracing and studying these processes with higher precision .

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(3aR,6S,6aS)-4,4-dideuterio-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i5D2

InChI Key

YBJHBAHKTGYVGT-OXQHWPBHSA-N

Isomeric SMILES

[2H]C1([C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2)[2H]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

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